N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
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Overview
Description
N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, also known as LY294002, is a commonly used inhibitor of phosphoinositide 3-kinase (PI3K) signaling pathway. LY294002 is a small molecule that is widely used in scientific research to investigate the role of PI3K in various cellular processes.
Scientific Research Applications
Catalytic Application in the Suzuki-Miyaura Reaction
The compound has been used in the preparation of a palladium(II) complex, which has been applied as a catalyst in the Suzuki-Miyaura reaction . This reaction is a type of cross-coupling reaction, used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic materials.
Antiviral Activity
Indole derivatives, which include the compound , have shown antiviral activity against various RNA and DNA viruses . This suggests potential applications in the development of new antiviral drugs.
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown potential as anticancer agents . They could be used in the development of new treatments for various types of cancer.
Antimicrobial Activity
The compound could have applications in the development of new antimicrobial drugs, as indole derivatives have been found to possess antimicrobial properties .
Antidepressant Activity
Indole derivatives have shown potential as antidepressants . This suggests that the compound could have applications in the treatment of depression and other mood disorders.
Mechanism of Action
Target of Action
Isoxazole derivatives have been shown to have a wide spectrum of biological activities and therapeutic potential .
Mode of Action
It’s known that the substitution of various groups on the isoxazole ring can impart different activities . For instance, certain N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been designed and synthesized as FLT3 inhibitors , suggesting that similar compounds may interact with their targets in a similar manner.
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives , it’s likely that this compound could affect multiple pathways, depending on its specific targets and mode of action.
Result of Action
Isoxazole derivatives have been associated with a variety of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
A study on a related compound, n1,n3-bis(5-methylisoxazol-3-yl)malonamide, suggests that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
properties
IUPAC Name |
N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-6-8-13(9-7-12)16-10-15(19-21-16)11-18-17(20)14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJOIQAZYNYOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide |
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